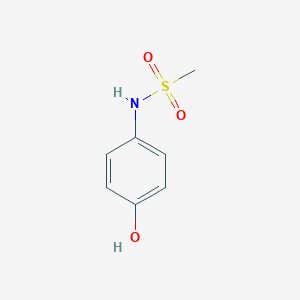

N-(4-hydroxyphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJASRJZSSUOGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403647 | |

| Record name | N-(4-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51767-39-6 | |

| Record name | N-(4-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-hydroxyphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-hydroxyphenyl)methanesulfonamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of N-(4-hydroxyphenyl)methanesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical characteristics, provides a putative synthesis protocol, and explores its potential interactions with key cellular signaling pathways. The information is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutic agents.

Core Chemical Properties

N-(4-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative containing a phenol group. Its chemical structure and core properties are summarized below. While some physical properties have been experimentally determined, others, such as boiling point and density, are based on data from structurally similar compounds or predictive models and should be considered as estimates.

Table 1: Physicochemical Properties of N-(4-hydroxyphenyl)methanesulfonamide

| Property | Value | Source/Reference |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight | 187.22 g/mol | [2] |

| CAS Number | 51767-39-6 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 154-156 °C | [3] |

| Boiling Point | Not experimentally determined | - |

| Density | ~1.458 g/cm³ (predicted) | [3] |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)methanesulfonamide

This protocol is adapted from the synthesis of structurally similar sulfonamide compounds.

Materials:

-

4-Aminophenol

-

Methanesulfonyl chloride

-

Pyridine or triethylamine (base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 1M HCl to neutralize the excess base. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

-

¹H NMR: A singlet for the methyl protons of the methanesulfonyl group, aromatic protons in the ortho and meta positions on the phenyl ring appearing as doublets, and broad singlets for the hydroxyl and amine protons.

-

¹³C NMR: A signal for the methyl carbon, and distinct signals for the substituted and unsubstituted carbons of the aromatic ring.

Potential Biological Activity and Signaling Pathways

The biological activity of N-(4-hydroxyphenyl)methanesulfonamide has not been extensively studied. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Research on related sulfonamide-containing molecules provides insights into the potential biological roles of this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins to protect against oxidative stress. Many sulfonamide derivatives have been identified as activators of the Nrf2 pathway.[1] They are thought to function by modifying cysteine residues on Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant response element (ARE)-driven gene expression.

TGF-β, MAPK, and Akt Signaling Pathways

The Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Protein Kinase B (Akt) signaling pathways are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in numerous diseases, including cancer and fibrosis. Various sulfonamide-containing molecules have been investigated as modulators of these pathways. While no direct evidence exists for N-(4-hydroxyphenyl)methanesulfonamide, its structural motifs suggest that it could potentially interact with components of these cascades. Further experimental validation is required to determine if it acts as an inhibitor or activator within these pathways.

Future Directions

The information compiled in this guide highlights N-(4-hydroxyphenyl)methanesulfonamide as a compound with potential for further investigation. Key areas for future research include:

-

Definitive Characterization: Experimental determination of its boiling point, density, solubility in a range of pharmaceutically relevant solvents, and its pKa values.

-

Optimized Synthesis: Development and validation of a high-yield, scalable synthetic protocol.

-

Biological Screening: Comprehensive in vitro and in vivo screening to elucidate its biological activities, including potential anticancer, anti-inflammatory, and antioxidant effects.

-

Mechanism of Action Studies: Detailed investigation into its interactions with the Nrf2, TGF-β, MAPK, and Akt signaling pathways to understand its molecular mechanisms of action.

Conclusion

N-(4-hydroxyphenyl)methanesulfonamide presents an intriguing scaffold for medicinal chemistry and drug development. While current data is limited, its structural features suggest a potential for interesting biological activities. This technical guide serves as a starting point for researchers, providing a consolidated source of available information and outlining critical areas for future exploration to unlock the full therapeutic potential of this and related sulfonamide compounds.

References

An In-Depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for N-(4-hydroxyphenyl)methanesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The document details the underlying chemistry, a step-by-step experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: Sulfonylation of 4-Aminophenol

The most direct and widely recognized method for the synthesis of N-(4-hydroxyphenyl)methanesulfonamide involves the sulfonylation of 4-aminophenol with methanesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of 4-aminophenol attacks the electrophilic sulfur atom of methanesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.

The overall reaction can be summarized as follows:

4-Aminophenol + Methanesulfonyl Chloride → N-(4-hydroxyphenyl)methanesulfonamide + HCl

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 4-Aminophenol | C₆H₇NO | 109.13 | 186-189 | White crystalline powder | 123-30-8 |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | -32 | Colorless to yellow liquid | 124-63-0 |

| N-(4-hydroxyphenyl)methanesulfonamide | C₇H₉NO₃S | 187.22 | 154-156[1] | White to off-white solid | 51767-39-6[2][3] |

Experimental Protocol

This protocol is a standard procedure for the synthesis of N-(4-hydroxyphenyl)methanesulfonamide based on the reaction of 4-aminophenol and methanesulfonyl chloride in the presence of a base.

Materials:

-

4-Aminophenol

-

Methanesulfonyl chloride

-

Triethylamine (or other suitable base like pyridine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1-1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(4-hydroxyphenyl)methanesulfonamide.

-

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Pathway Diagram

Caption: Synthesis of N-(4-hydroxyphenyl)methanesulfonamide.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

References

N-(4-hydroxyphenyl)methanesulfonamide: A Technical Guide for Researchers

CAS Number: 51767-39-6 Synonyms: (4-Hydroxyphenyl)(methylsulfonyl)amine, 4-(Methylsulfonylamino)phenol

This technical guide provides a comprehensive overview of N-(4-hydroxyphenyl)methanesulfonamide, a compound of interest to researchers in drug discovery and development. Due to the limited availability of direct experimental data on this specific molecule, this document summarizes its known properties and provides inferred information based on structurally related compounds. It is intended to serve as a foundational resource for stimulating further investigation.

Chemical and Physical Properties

N-(4-hydroxyphenyl)methanesulfonamide is a sulfonamide derivative containing a phenol group. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | [1][2] |

| Molecular Weight | 187.22 g/mol | [1] |

| Melting Point | 154-156 °C | |

| Density | 1.458 g/cm³ | |

| Appearance | White to off-white solid |

Synthesis

A potential synthetic workflow is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

Caption: Proposed synthetic workflow for N-(4-hydroxyphenyl)methanesulfonamide.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 4-aminophenol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography.

-

Workup: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity (Inferred)

Direct studies on the biological activity of N-(4-hydroxyphenyl)methanesulfonamide are scarce. However, analysis of structurally similar compounds suggests potential areas of interest for biological screening.

| Structurally Related Compound | Biological Activity | Quantitative Data (IC₅₀) | Reference |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) Inhibition | 75 ± 0.83 µmoles | |

| 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives | Analgesic | Not specified | [3] |

| 4-substituted phenols | Inhibition of melanin synthesis and tyrosinase activity | Not specified |

Given that N-(4-hydroxyphenyl)methanesulfonamide is a known impurity of the Class III antiarrhythmic drug Dofetilide, it may have some activity at cardiac ion channels. Dofetilide's primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr).

Potential Mechanism of Action and Signaling Pathways (Hypothetical)

Based on the activities of related compounds, N-(4-hydroxyphenyl)methanesulfonamide could potentially interact with various signaling pathways. For instance, some sulfonamide derivatives have been shown to modulate pathways involved in inflammation and cell proliferation.

A study on 4-methoxy sulfonyl paeonol, which shares the methanesulfonyl phenol moiety, demonstrated inhibitory effects on the TGF-β1/Smad, PDGF-BB/MAPK, and Akt signaling pathways in the context of liver fibrosis. While this is a different and more complex molecule, a speculative diagram of a potential interaction with the TGF-β pathway is presented below for illustrative purposes. It must be emphasized that this is a hypothetical pathway for N-(4-hydroxyphenyl)methanesulfonamide.

Caption: Hypothetical inhibition of the TGF-β signaling pathway.

Suggested Experimental Protocols for Biological Screening

For researchers interested in investigating the biological effects of N-(4-hydroxyphenyl)methanesulfonamide, the following experimental workflows are suggested based on assays performed on related compounds.

Enzyme Inhibition Assay Workflow

This generalized protocol can be adapted for various enzymes, such as acetylcholinesterase or tyrosinase.

Caption: General workflow for an enzyme inhibition assay.

Conclusion

N-(4-hydroxyphenyl)methanesulfonamide represents a chemical entity with potential for biological activity, inferred from its structural similarity to known bioactive molecules and its status as a pharmaceutical impurity. This guide provides a starting point for researchers by consolidating its known properties and offering hypothetical, yet plausible, avenues for synthesis and biological evaluation. Further experimental investigation is warranted to fully elucidate the pharmacological profile of this compound.

References

Elucidation of the Structure of (4-Hydroxyphenyl)(methylsulfonyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (4-Hydroxyphenyl)(methylsulfonyl)amine, a molecule with potential applications in medicinal chemistry. This document outlines a proposed synthetic pathway, detailed experimental protocols for its synthesis and characterization, and a summary of expected spectroscopic data. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from closely related structures and established principles of organic chemistry to provide a robust framework for its study. Visualizations of the synthetic workflow and the general process of structure elucidation are provided to enhance understanding.

Introduction

(4-Hydroxyphenyl)(methylsulfonyl)amine, also known as N-(4-Hydroxyphenyl)methanesulfonamide or 4-(Methylsulfonylamino)phenol, is an organic compound featuring a phenol, an amine, and a sulfonyl group. Its chemical formula is C₇H₉NO₃S, and its molecular weight is 187.22 g/mol [1]. The presence of the sulfonamide group, a well-known pharmacophore, suggests potential biological activity, such as enzyme inhibition, similar to other sulfonamide-containing compounds[2]. This guide details the necessary steps to synthesize and structurally verify this compound.

Proposed Synthesis

A plausible synthetic route to obtain (4-Hydroxyphenyl)(methylsulfonyl)amine involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This method is adapted from the synthesis of structurally similar sulfonamides[2].

Experimental Protocol: Synthesis of (4-Hydroxyphenyl)(methylsulfonyl)amine

Materials:

-

4-Aminophenol

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol in a suitable solvent such as dichloromethane. Cool the solution in an ice bath.

-

Addition of Base: Add pyridine to the solution with stirring.

-

Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride dropwise to the cooled solution. The reaction is exothermic, and the temperature should be maintained near 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with 1 M HCl to remove excess pyridine. Subsequently, wash with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (4-Hydroxyphenyl)(methylsulfonyl)amine.

Structure Elucidation

The structure of the synthesized compound can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for (4-Hydroxyphenyl)(methylsulfonyl)amine based on the analysis of its functional groups and data from analogous compounds.

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | Phenolic -OH |

| ~8.8 - 9.8 | Singlet | 1H | Sulfonamide N-H |

| ~6.8 - 7.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~2.9 - 3.1 | Singlet | 3H | Methyl protons (-SO₂CH₃) |

Table 2: Expected ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Aromatic C-OH |

| ~130 - 135 | Aromatic C-N |

| ~115 - 125 | Aromatic C-H |

| ~40 - 45 | Methyl Carbon (-SO₂CH₃) |

Table 3: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) and N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (methyl) |

| 1600 - 1450 | Medium | Aromatic C=C bending |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretch |

| 1170 - 1150 | Strong | Symmetric SO₂ stretch |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (187.22 g/mol ).

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for (4-Hydroxyphenyl)(methylsulfonyl)amine.

Structure Elucidation Workflow

Caption: General workflow for the structural elucidation of a synthesized compound.

Potential Biological Significance

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of (4-Hydroxyphenyl)(methylsulfonyl)amine. The proposed synthetic protocol is based on established chemical principles, and the expected spectroscopic data provides a benchmark for the characterization of the final product. The visualizations included offer a clear and concise representation of the experimental and analytical workflows. Further investigation into the biological activities of this compound is encouraged, given the therapeutic potential often associated with the sulfonamide functional group.

References

In-Depth Technical Guide to the Spectroscopic Data of 4-(Methylsulfonylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylsulfonylamino)phenol, also known as N-(4-hydroxyphenyl)methanesulfonamide. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the characterization of this compound. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-(Methylsulfonylamino)phenol.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| 3550–3200 | O-H stretch (phenol) | Strong, Broad |

| 3400–3250 | N-H stretch (sulfonamide) | Medium |

| 3100–3000 | Aromatic C-H stretch | Medium |

| 1600–1585, 1500–1400 | Aromatic C-C stretch (in-ring) | Medium |

| 1320-1313 | Asymmetric SO₂ stretch | Strong |

| 1155-1143 | Symmetric SO₂ stretch | Strong |

| 914-895 | S-N stretch | Medium |

| 1260-1050 | C-O stretch (phenol) | Strong |

Note: The exact peak positions can vary based on the sample preparation and instrument.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3-10.2 | Singlet | 1H | SO₂NH |

| ~8.8-9.9 | Singlet | 1H | OH |

| ~6.8-7.5 | Multiplet | 4H | Aromatic protons |

| ~2.9-3.1 | Singlet | 3H | CH ₃ |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C-OH |

| ~130 | C-NHSO₂ |

| ~122 | Aromatic CH |

| ~116 | Aromatic CH |

| ~40 | CH₃ |

Note: Data compiled from publicly available spectra. The exact chemical shifts can vary with the solvent and reference standard used.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 187 | [M]⁺ (Molecular Ion) |

| 108 | [M - SO₂CH₃]⁺ |

| 79 | [SO₂CH₃]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

Synthesis of 4-(Methylsulfonylamino)phenol

This protocol describes a general method for the synthesis of sulfonamides from an amine and a sulfonyl chloride, adapted for the preparation of 4-(Methylsulfonylamino)phenol.[2]

Materials:

-

4-Aminophenol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.5 equivalents) to the stirring solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (1.1 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel.

Spectroscopic Analysis Protocol

Instrumentation:

-

FT-IR: Fourier Transform Infrared Spectrometer

-

NMR: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz)

-

MS: Mass Spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

Sample Preparation:

-

IR: Samples can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.

-

NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a reference standard (e.g., TMS).

-

MS: Dissolve a small amount of the sample in a volatile organic solvent.

Data Acquisition:

-

IR: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

NMR: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

MS: Obtain the mass spectrum, ensuring appropriate settings for the ionization energy and mass range.

Visualizations

Caption: General workflow for the synthesis and analysis of 4-(Methylsulfonylamino)phenol.

Caption: Workflow for the spectroscopic analysis of 4-(Methylsulfonylamino)phenol.

References

Mechanism of Action of N-(4-hydroxyphenyl)methanesulfonamide: An Overview

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's mechanism of action is paramount for its potential therapeutic application. However, based on an extensive review of publicly available scientific literature, there is currently no specific, detailed information on the mechanism of action for N-(4-hydroxyphenyl)methanesulfonamide.

While research exists on structurally related compounds, the distinct biological activities and cellular targets of N-(4-hydroxyphenyl)methanesulfonamide have not been elucidated. This guide will summarize the known information about closely related molecules to provide a potential framework for future investigation into N-(4-hydroxyphenyl)methanesulfonamide, while clearly noting the absence of direct evidence for the target compound.

I. Insights from Structurally Related Sulfonamides

Research into sulfonamide derivatives offers a broad perspective on their potential as enzyme inhibitors. The sulfonamide moiety is a key functional group in a variety of therapeutic agents and is known to interact with a range of biological targets.

One study on N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, a more complex sulfonamide, demonstrated inhibitory activity against several enzymes.[1] While not the same molecule, this suggests that other N-(4-hydroxyphenyl) sulfonamide derivatives could also exhibit enzyme-inhibiting properties. The study found that the parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was the most suitable inhibitor of acetylcholinesterase (AChE) among the tested derivatives, with an IC50 value of 75 ± 0.83 µmoles.[1] Its benzoyloxyphenyl derivative was a more potent inhibitor of lipoxygenase and butyrylcholinesterase.[1]

Table 1: Enzyme Inhibition by a Structurally Related Sulfonamide Derivative [1]

| Compound | Target Enzyme | IC50 (µmoles) |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | 75 ± 0.83 |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Lipoxygenase | 57 ± 0.97 |

| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Butyrylcholinesterase | 89 ± 0.79 |

It is critical to reiterate that these data are for a related but structurally different compound and should not be directly extrapolated to N-(4-hydroxyphenyl)methanesulfonamide.

II. Potential Parallels with Acetaminophen Analogs

Another area of relevant research involves acetaminophen (ApAP) analogs that incorporate a sulfonamide group. These studies primarily focus on mitigating the hepatotoxicity of acetaminophen, which is caused by the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[2][3][4] Novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics have been synthesized that are non-hepatotoxic while retaining analgesic and antipyretic properties.[2][3][4]

The proposed mechanism of analgesia for these compounds, and for acetaminophen itself, is thought to involve its conversion in the brain to AM404 (N-arachidonoyl-phenolamine). AM404 is believed to exert its effects through the endogenous cannabinoid system via CB1 receptors and by activating the transient receptor potential vanilloid-1 (TRPV1) channel.

Hypothetical Signaling Pathway for Acetaminophen Analogs

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-hydroxyphenyl)methanesulfonamide: A Technical Review of a Potential Pharmacophore

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)methanesulfonamide is a simple sulfonamide derivative of 4-aminophenol. While direct and extensive research on this specific molecule is limited in publicly available literature, its structural motifs—a phenolic hydroxyl group and a sulfonamide moiety—are present in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of N-(4-hydroxyphenyl)methanesulfonamide, including its physicochemical properties and a proposed synthetic route. The majority of this review focuses on the potential biological activities and mechanisms of action inferred from structurally related compounds, such as other sulfonamides and phenolic derivatives. This paper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules, providing detailed experimental protocols for key assays and summarizing relevant quantitative data from analogous compounds to guide future research.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial drugs and continuing to be a key component in a variety of modern therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents. Similarly, the phenolic group is a well-recognized pharmacophore, often contributing to antioxidant properties and crucial interactions with biological targets. The combination of these two functionalities in N-(4-hydroxyphenyl)methanesulfonamide presents a molecule of significant interest for chemical and biological exploration.

This review synthesizes the available information on N-(4-hydroxyphenyl)methanesulfonamide and extrapolates its potential therapeutic applications by examining the literature on closely related analogs.

Physicochemical Properties

N-(4-hydroxyphenyl)methanesulfonamide is a white to off-white solid with a melting point of 154-156°C.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | [2] |

| Molecular Weight | 187.22 g/mol | [2] |

| CAS Number | 51767-39-6 | [3][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 154-156 °C | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis of N-(4-hydroxyphenyl)methanesulfonamide can be envisioned as a single-step reaction between 4-aminophenol and methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

General Experimental Protocol

-

Dissolution: Dissolve 4-aminophenol (1.0 eq) in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane, tetrahydrofuran) and a base (e.g., triethylamine, 1.2 eq).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If an inert solvent was used, separate the organic layer. If pyridine was the solvent, remove it under reduced pressure.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activities and Mechanisms of Action

Direct biological data for N-(4-hydroxyphenyl)methanesulfonamide is scarce. However, by examining its structural components and related molecules, we can infer its potential biological activities.

As an Acetaminophen Analog

N-(4-hydroxyphenyl)methanesulfonamide is structurally related to N-acetyl-p-aminophenol (acetaminophen or paracetamol). A significant issue with acetaminophen is its potential for hepatotoxicity at high doses, which is mediated by its oxidation to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[4][5][6]

It is plausible that N-(4-hydroxyphenyl)methanesulfonamide could exhibit analgesic and antipyretic properties while potentially avoiding the formation of a toxic quinone-imine metabolite, a strategy that has been explored with related compounds.[4][5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(Methylsulfonyl)phenol – دیجی متریالز [digimaterials.com]

- 4. 4-(Methylamino)phenol sulfate, 98.6%, for synthesis, Certified® 30g | eBay [ebay.com]

- 5. 4-methyl-3-(methylamino)phenol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

N-(4-hydroxyphenyl)methanesulfonamide: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)methanesulfonamide is a chemical entity belonging to the sulfonamide class of compounds, characterized by a methanesulfonyl group attached to the nitrogen of a 4-aminophenol moiety. While direct and extensive research on this specific molecule is nascent, its structural motifs are present in a variety of biologically active molecules. Analysis of structurally related compounds and derivatives suggests a rich potential for N-(4-hydroxyphenyl)methanesulfonamide in several therapeutic areas. This technical guide consolidates the available data on these related compounds to illuminate the most promising avenues for future research and development of the core molecule. Potential applications span neurodegenerative diseases, inflammation and pain management, and oncology. This document provides a comprehensive overview of the synthesis, potential biological activities, and detailed experimental protocols to facilitate further investigation into this promising scaffold.

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer agents. The N-(4-hydroxyphenyl) moiety is also a key pharmacophore, notably found in acetaminophen, conferring analgesic and antipyretic properties. The combination of these two pharmacophores in N-(4-hydroxyphenyl)methanesulfonamide presents a compelling case for its investigation as a novel therapeutic agent.

This guide explores the potential research applications of N-(4-hydroxyphenyl)methanesulfonamide by examining the biological activities of its close structural analogs. The primary areas of interest identified through this analysis are:

-

Neuroprotective Effects: Based on the acetylcholinesterase (AChE) inhibitory activity of N-aryl sulfonamides.

-

Anti-inflammatory and Analgesic Properties: Drawing parallels with non-hepatotoxic acetaminophen analogs that possess a similar core structure.

-

Anticancer Activity: Stemming from the established cytotoxic effects of various sulfonamide-containing compounds against cancer cell lines.

This document serves as a foundational resource for researchers, providing not only a summary of existing knowledge but also detailed methodologies to enable further exploration of N-(4-hydroxyphenyl)methanesulfonamide's therapeutic potential.

Physicochemical Properties

Basic physicochemical properties of N-(4-hydroxyphenyl)methanesulfonamide are summarized below.

| Property | Value | Reference |

| CAS Number | 51767-39-6 | [1] |

| Molecular Formula | C₇H₉NO₃S | [1][2] |

| Molecular Weight | 187.22 g/mol | [1] |

| Melting Point | 154-156 °C | [3] |

| Appearance | White to off-white solid | [3] |

Synthesis

A general and robust method for the synthesis of N-(4-hydroxyphenyl)methanesulfonamide involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Workflow

Figure 1: General synthesis workflow for N-(4-hydroxyphenyl)methanesulfonamide.

Detailed Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)methanesulfonamide

This protocol is adapted from established methods for the synthesis of related sulfonamides.[4][5]

Materials:

-

4-Aminophenol

-

Methanesulfonyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

-

Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Research Applications and Biological Activities

Direct biological activity data for N-(4-hydroxyphenyl)methanesulfonamide is limited. However, the activities of structurally similar compounds provide strong rationale for its investigation in several key therapeutic areas.

Acetylcholinesterase (AChE) Inhibition and Neuroprotection

A structurally related compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, has demonstrated inhibitory activity against acetylcholinesterase (AChE).[4] This suggests that the N-(4-hydroxyphenyl)sulfonamide scaffold may serve as a starting point for the development of novel AChE inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.

Quantitative Data from a Related Compound:

| Compound | Target | IC₅₀ (µM) |

| N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide | Acetylcholinesterase (AChE) | 75 ± 0.83 |

Data from Aziz-ur-Rehman et al. (2012).[4]

Proposed Signaling Pathway for AChE Inhibition:

Figure 2: Proposed mechanism of acetylcholinesterase inhibition.

Anti-inflammatory and Analgesic Activity

Analogs of N-(4-hydroxyphenyl)methanesulfonamide, specifically 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives, have been investigated as non-hepatotoxic alternatives to acetaminophen.[6][7] These compounds exhibit analgesic and antipyretic effects, likely through the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain signaling. A significant advantage of this structural class is the avoidance of the metabolic pathway that leads to the formation of the toxic N-acetyl-p-benzoquinone imine (NAPQI) metabolite associated with acetaminophen-induced liver injury.

Quantitative Data from Related Compounds:

| Compound | Assay | ED₅₀ (mg/kg) |

| 3b (an analog) | Acetic Acid Writhing (Analgesia) | 20.1 |

| 3r (an analog) | Acetic Acid Writhing (Analgesia) | 22.5 |

| Acetaminophen | Acetic Acid Writhing (Analgesia) | 18.7 |

| Compound | Enzyme | IC₅₀ (nM) |

| 3b (an analog) | CYP2D6 | > 10000 |

| 3b (an analog) | CYP3A4 | > 10000 |

| 3r (an analog) | CYP2D6 | > 10000 |

| 3r (an analog) | CYP3A4 | 4820 |

Data from Bazan et al. (2020).[6]

Proposed Signaling Pathway for Anti-inflammatory Action:

Figure 3: Proposed mechanism of COX inhibition for anti-inflammatory effects.

Anticancer Potential

The sulfonamide scaffold is present in numerous anticancer drugs. Studies on various sulfonamide derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7, and MDA-MB-468 (breast cancer).[8] The proposed mechanisms of action for anticancer sulfonamides are diverse and can include cell cycle arrest and inhibition of carbonic anhydrase.

Quantitative Data from a Study on Novel Sulfonamides:

| Cell Line | IC₅₀ (µM) |

| MDA-MB-468 | < 30 |

| MCF-7 | < 128 |

| HeLa | < 360 |

Data from Ghorbanpour et al. (2015), showing the range of IC₅₀ values for a series of novel sulfonamides.[8]

General Workflow for In Vitro Cytotoxicity Screening:

Figure 4: Workflow for assessing in vitro cytotoxicity.

Detailed Experimental Protocols for Biological Assays

The following are detailed protocols for key biological assays that can be used to evaluate the potential therapeutic activities of N-(4-hydroxyphenyl)methanesulfonamide.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric Ellman's method.[9][10][11]

Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) - Chromogen

-

0.1 M Sodium Phosphate Buffer (pH 8.0) - Assay Buffer

-

N-(4-hydroxyphenyl)methanesulfonamide (Test Compound)

-

Donepezil or Galantamine (Positive Control Inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compound and positive control in DMSO.

-

Prepare serial dilutions of the compounds in the assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound dilution or control.

-

Add 50 µL of the AChE working solution to each well (except for the blank).

-

Add 50 µL of the assay buffer to the blank wells.

-

Incubate the plate at 37 °C for 15 minutes.

-

Add 50 µL of the DTNB solution to all wells.

-

Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a fluorometric assay for screening COX-1 and COX-2 inhibitors.[12][13][14]

Materials and Reagents:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme

-

Arachidonic Acid (Substrate)

-

Amplex™ Red reagent (or similar fluorescent probe)

-

N-(4-hydroxyphenyl)methanesulfonamide (Test Compound)

-

Celecoxib or Indomethacin (Positive Control Inhibitor)

-

DMSO for dissolving compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and positive control in DMSO.

-

Prepare serial dilutions in the assay buffer.

-

Prepare working solutions of COX-1, COX-2, Heme, and Arachidonic Acid according to the manufacturer's instructions.

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add the assay buffer.

-

Add the test compound or control to the respective wells.

-

Add the COX-1 or COX-2 enzyme and Heme to all wells except the blank.

-

Incubate the plate at 37 °C for 10 minutes.

-

Add the fluorescent probe (e.g., Amplex™ Red).

-

Initiate the reaction by adding the Arachidonic Acid substrate.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.[8]

Materials and Reagents:

-

Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

N-(4-hydroxyphenyl)methanesulfonamide (Test Compound)

-

Doxorubicin (Positive Control)

-

DMSO

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and positive control in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Measurement and Analysis:

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Conclusion

While direct experimental data on N-(4-hydroxyphenyl)methanesulfonamide is currently limited, the analysis of its structural analogs strongly supports its potential as a versatile scaffold for drug discovery. The presence of the sulfonamide and N-(4-hydroxyphenyl) moieties suggests promising avenues for research in neurodegenerative diseases, inflammation and pain, and oncology. The experimental protocols and workflows provided in this technical guide offer a solid foundation for researchers to initiate investigations into the biological activities and therapeutic potential of this intriguing molecule. Further exploration of N-(4-hydroxyphenyl)methanesulfonamide and its derivatives is warranted and could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. scbt.com [scbt.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. attogene.com [attogene.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of N-(4-hydroxyphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(4-hydroxyphenyl)methanesulfonamide (CAS No: 51767-39-6), a compound of interest in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-(4-hydroxyphenyl)methanesulfonamide is presented below. This data is essential for proper handling, storage, and emergency response planning.

| Property | Value | Reference |

| CAS Number | 51767-39-6 | [1][2] |

| Molecular Formula | C7H9NO3S | [1][2][3][4] |

| Molecular Weight | 187.22 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 154-156°C | [3] |

| Density | 1.458 g/cm³ | [3][5] |

| Storage Temperature | Room Temperature, sealed in dry conditions or 2-8°C Refrigerator | [1][3] |

Hazard Identification and GHS Classification

While a specific GHS classification for N-(4-hydroxyphenyl)methanesulfonamide is not uniformly available across all sources, related compounds and general chemical safety principles suggest the following potential hazards. Users should perform their own risk assessment based on the specific conditions of use.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Experimental Protocols for Toxicological Assessment

Detailed experimental protocols for N-(4-hydroxyphenyl)methanesulfonamide are not publicly available. However, the following methodologies are standard for assessing the potential hazards identified.

Acute Oral Toxicity (LD50) - General Protocol (OECD Guideline 423)

-

Objective: To determine the median lethal dose (LD50) of the substance when administered orally.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

A stepwise procedure is used where the results of a single animal determine the dose for the next. Starting doses are selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem gross necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels. For a related compound, methanesulfonamide, the acute oral LD50 in rats was estimated to be greater than 5000 mg/kg.[6]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Test System: A reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

The test substance is applied topically to the skin tissue model.

-

The substance remains in contact for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated.

-

Cell viability is measured by enzymatic conversion of a vital dye (e.g., MTT).

-

-

Data Analysis: A substance is identified as an irritant if the mean cell viability is reduced below a defined threshold (e.g., ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium Test Method (OECD Guideline 492)

-

Objective: To assess the potential of a substance to cause serious eye damage or irritation.

-

Test System: A reconstructed human cornea-like epithelium model.

-

Procedure:

-

The test substance is applied to the surface of the corneal model.

-

After a defined exposure time, the tissue is washed.

-

Tissue viability is assessed using a quantitative endpoint like MTT conversion.

-

-

Data Analysis: The reduction in viability is compared to negative controls. A substance is classified as an irritant based on the extent of viability reduction.

Safe Handling and Storage Workflow

The following diagram illustrates the standard workflow for safely handling N-(4-hydroxyphenyl)methanesulfonamide in a laboratory setting.

Caption: Standard workflow for handling N-(4-hydroxyphenyl)methanesulfonamide.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling N-(4-hydroxyphenyl)methanesulfonamide to minimize exposure.[7] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN166 (EU) or be NIOSH (US) approved.[8] |

| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected for integrity before each use.[8] |

| Protective clothing (Lab coat, coveralls) | Should be impermeable and have long sleeves.[9] | |

| Respiratory | NIOSH-approved respirator | Required if dusts are generated and ventilation is inadequate. A full-face air-purifying respirator may be necessary for larger quantities or in emergency situations.[8] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[10] The following diagram outlines the recommended first aid procedures for different routes of exposure.

Caption: First aid measures for exposure to N-(4-hydroxyphenyl)methanesulfonamide.

Detailed First Aid Instructions:

-

Inhalation: If a person breathes in large amounts of this chemical, move the exposed person to fresh air at once.[11] If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest and get medical attention as soon as possible.[11]

-

Skin Contact: Immediately wash the contaminated skin with plenty of water for at least 15 minutes.[11][12] Remove contaminated clothing and shoes. If skin irritation persists, get medical attention.[11]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[11] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[11]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[13]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Clean-up:

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[14]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides.[13][14]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[14]

Disposal Considerations

Dispose of unused product and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment.[8]

This technical guide is intended to provide comprehensive safety and handling information for N-(4-hydroxyphenyl)methanesulfonamide. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety procedures for their specific application. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. 51767-39-6 CAS MSDS (N-(4-Hydroxyphenyl)methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [guidechem.com]

- 6. egle.state.mi.us [egle.state.mi.us]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. benchchem.com [benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. whmis.org [whmis.org]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. en.hesperian.org [en.hesperian.org]

- 13. aksci.com [aksci.com]

- 14. fishersci.se [fishersci.se]

Navigating the Safety Profile of N-(4-hydroxyphenyl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the material safety data for N-(4-hydroxyphenyl)methanesulfonamide (CAS Number: 51767-39-6). Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from various chemical suppliers and databases. It also incorporates general safety protocols and methodologies from related chemical safety literature to provide a robust framework for safe handling and use in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling and storage. The available data for N-(4-hydroxyphenyl)methanesulfonamide is summarized below.

| Property | Value | Source(s) |

| CAS Number | 51767-39-6 | [1] |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight | 187.22 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 154-156 °C | [2] |

| Density | 1.458 g/cm³ | [2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |

Hazard Identification and GHS Classification

A research article has reported that a structurally similar compound, N‐(4‐hydroxyphenyl)benzenesulfonamide, can cause occupational airborne allergic contact dermatitis[3]. This suggests that N-(4-hydroxyphenyl)methanesulfonamide may also have the potential to be a skin sensitizer.

The following diagram illustrates a potential GHS labeling scenario, which should be confirmed through experimental testing.

Toxicological Profile

Quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for N-(4-hydroxyphenyl)methanesulfonamide are not available in the public domain. However, principles of toxicological assessment for new chemical entities can be applied.

Experimental Protocols for In Vitro Toxicity Assessment

For novel compounds like N-(4-hydroxyphenyl)methanesulfonamide, a preliminary assessment of hepatotoxicity is crucial, especially for drug development candidates. The following experimental protocols, adapted from research on acetaminophen analogs, can be employed[4][5].

a) Lactate Dehydrogenase (LDH) Release Assay (Cell Viability):

-

Objective: To assess cell membrane integrity as an indicator of cytotoxicity.

-

Methodology:

-

Culture human liver cells (e.g., HepaRG or primary human hepatocytes) in appropriate multi-well plates.

-

Expose the cells to varying concentrations of N-(4-hydroxyphenyl)methanesulfonamide for a specified duration (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Measure the activity of LDH in the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).

-

b) Glutathione (GSH) Assay (Oxidative Stress):

-

Objective: To measure the levels of intracellular glutathione, a key antioxidant, to assess oxidative stress.

-

Methodology:

-

Culture and treat cells as described in the LDH assay protocol.

-

After the treatment period, lyse the cells.

-

Determine the intracellular GSH concentration using a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid)).

-

Normalize the GSH levels to the total protein content of the cell lysate.

-

The following diagram illustrates the workflow for these in vitro toxicity assays.

Safe Handling and Personal Protective Equipment (PPE)

Given the lack of specific hazard data, a cautious approach to handling N-(4-hydroxyphenyl)methanesulfonamide is recommended. Standard laboratory best practices for handling chemicals of unknown toxicity should be strictly followed.

Recommended Personal Protective Equipment

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact with the solid powder or solutions. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and changed regularly. |

| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If airborne dust is generated, a NIOSH-approved respirator may be necessary. | To minimize inhalation of the powder. |

The following diagram outlines the logical flow for selecting appropriate PPE.

First Aid Measures

In the event of exposure to N-(4-hydroxyphenyl)methanesulfonamide, the following general first aid procedures should be followed. Medical attention should be sought if symptoms persist.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Accidental Release and Disposal

Accidental Release: In case of a spill, avoid generating dust. Wear appropriate personal protective equipment. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Clean the spill area with a damp cloth.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should not be disposed of into the sewer system.

Disclaimer

The information provided in this guide is intended for use by qualified individuals and is based on the best available data at the time of publication. However, a comprehensive and verified Safety Data Sheet for N-(4-hydroxyphenyl)methanesulfonamide (CAS 51767-39-6) was not found. The user is solely responsible for conducting a thorough risk assessment and implementing appropriate safety measures. The creators of this guide assume no liability for any damages or injuries resulting from the use of this information.

References

- 1. scbt.com [scbt.com]

- 2. 51767-39-6 CAS MSDS (N-(4-Hydroxyphenyl)methanesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of N-(4-hydroxyphenyl)methanesulfonamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-hydroxyphenyl)methanesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and reproducible method starting from readily available commercial reagents, 4-aminophenol and methanesulfonyl chloride. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and characterization information. Additionally, a visual workflow of the synthesis is provided to aid in the clear understanding of the experimental process.

Introduction

N-(4-hydroxyphenyl)methanesulfonamide is a valuable building block in medicinal chemistry and drug discovery. The presence of both a phenol and a sulfonamide moiety makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Sulfonamides, in general, are a well-established class of compounds with a broad spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities. This protocol offers a straightforward and efficient method for the preparation of N-(4-hydroxyphenyl)methanesulfonamide, enabling researchers to access this important intermediate for their drug development programs.

Data Presentation

A summary of the key physical and spectroscopic data for the synthesized N-(4-hydroxyphenyl)methanesulfonamide is presented in the table below for easy reference and comparison.

| Parameter | Value |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 154-156 °C |

| Theoretical Yield | Varies based on scale, typically >85% |

| ¹H NMR (DMSO-d₆, ppm) | ~9.5 (s, 1H, OH), ~9.2 (s, 1H, NH), ~7.0 (d, 2H), ~6.7 (d, 2H), ~2.9 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | ~154 (C-OH), ~130 (C-NH), ~122 (Ar-CH), ~115 (Ar-CH), ~40 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (O-H, N-H stretch), ~1320 & ~1150 (S=O stretch), ~1600 (aromatic C=C) |

Experimental Protocol

This protocol describes the synthesis of N-(4-hydroxyphenyl)methanesulfonamide from 4-aminophenol and methanesulfonyl chloride in the presence of pyridine as a base.

Materials:

-

4-Aminophenol

-

Methanesulfonyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)